2-Bromo-5-(3-fluorophenyl)-1-pentene
Overview
Description
2-Bromo-5-(3-fluorophenyl)-1-pentene is an organic compound characterized by a bromine atom and a fluorophenyl group attached to a pentene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pentene using bromine and fluorine sources.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be employed to introduce the fluorophenyl group onto the pentene chain.
Industrial Production Methods:
Batch Production: Large-scale synthesis often involves batch processes where reactants are added in controlled amounts to ensure consistent product quality.
Continuous Flow Synthesis: This method allows for continuous production, improving efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound into various oxidized derivatives.
Reduction: Reduction reactions can be used to reduce the bromine atom, leading to different structural isomers.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various alcohols, ketones, and carboxylic acids.
Reduction Products: Alkenes and alkyl halides.
Substitution Products: Different halides and organometallic compounds.
Scientific Research Applications
2-Bromo-5-(3-fluorophenyl)-1-pentene is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-5-(3-fluorophenyl)-1-pentene exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine atoms play crucial roles in its reactivity, influencing its binding affinity and biological activity.
Comparison with Similar Compounds
2-Bromo-5-fluorobenzyl alcohol: Similar in structure but differs in functional groups.
2-(3-Bromo-5-fluorophenyl)ethanol: Another related compound with different properties.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields
Properties
IUPAC Name |
1-(4-bromopent-4-enyl)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF/c1-9(12)4-2-5-10-6-3-7-11(13)8-10/h3,6-8H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWSMYGGHBMJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC(=CC=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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